N-(6-Bromo-2,4-difluorophenyl)(phenylcyclopentyl)formamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

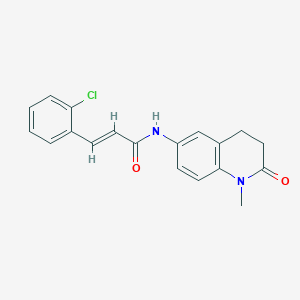

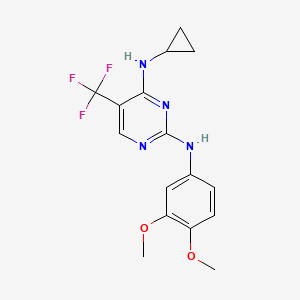

The compound “N-(6-Bromo-2,4-difluorophenyl)(phenylcyclopentyl)formamide” is likely an organic compound given its composition. It contains functional groups such as amide and aromatic rings, which are common in many organic compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely involve a combination of single, double, and possibly aromatic bonds. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The presence of the amide group and the halogens on the phenyl ring could make it reactive towards certain reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .Scientific Research Applications

Molecular Docking and Surface Analysis

Formamide derivatives exhibit versatile properties as intermediates in agrochemical and pharmaceutical industries, including the production of vitamins and pyrimidines. A study on a novel derivative, N-(4-Bromo-Phenyl)-Formamide, highlighted its moderate antimicrobial properties. The molecule's structure was confirmed through X-ray diffraction, revealing significant weak interactions contributing to crystal stability. Hirshfeld surface analysis and 2D fingerprint plots were used to investigate intermolecular interactions, while docking studies provided insights into the molecule's potential receptor ligand interactions, indicating a foundational approach for assessing the structural and functional relationship of similar compounds (Malek et al., 2020).

Catalysis and Synthesis

Research into the N-formylation of amines using ethyl bromodifluoroacetate showcased a method to furnish N-formamides in moderate to excellent yields, highlighting formamide's role in synthesizing valuable compounds. This process involves a copper-catalyzed reaction, applicable to a broad range of amines, including primary, secondary, cyclic arylamines, and aliphatic amines, emphasizing the synthetic versatility of formamide derivatives in creating pharmaceutically relevant molecules (Xiao-fang Li et al., 2018).

Antipathogenic Activity

The synthesis and characterization of new thiourea derivatives demonstrated significant antipathogenic activity, especially against strains known for biofilm growth. This research correlates the presence of halogen atoms on the thiourea moiety with enhanced antimicrobial properties, suggesting that modifications to formamide derivatives can lead to promising antibacterial agents with potential applications in combating biofilm-associated infections (Limban et al., 2011).

Radical Scavenging Activity

A study on marine-derived fungus metabolites identified a new compound, N-[2-(4-hydroxyphenyl) acetyl]formamide, exhibiting significant radical scavenging activity. This discovery underlines the potential of formamide derivatives in developing antioxidants, showcasing their applications in mitigating oxidative stress-related conditions (Xifeng et al., 2006).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2-bromo-4,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrF2NO/c19-14-10-13(20)11-15(21)16(14)22-17(23)18(8-4-5-9-18)12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHASECLWTBOXRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3Br)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-Bromo-2,4-difluorophenyl)(phenylcyclopentyl)formamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-benzyl-4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2895883.png)

![(Z)-methyl 2-(4-fluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2895893.png)

![Tert-butyl 3-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2895896.png)

![6-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-N-(4-chlorophenyl)-5-cyano-2-methyl-4-pyridin-4-yl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2895903.png)